3-(Pyrrolidino)phenylboronic acid
Description
3-(Pyrrolidino)phenylboronic acid (CAS: 120347-75-3) is a boronic acid derivative with the molecular formula C₄H₁₀BNO₂ and a molecular weight of 114.94 g/mol . Structurally, it features a pyrrolidino group (-C₄H₈N) attached to the phenyl ring at the meta position relative to the boronic acid (-B(OH)₂) group. This compound is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, owing to its ability to form stable transition-metal complexes for carbon-carbon bond formation . Its pyrrolidino substituent enhances solubility in organic solvents and may influence electronic properties, making it distinct from simpler phenylboronic acids.
Properties
IUPAC Name |
(3-pyrrolidin-1-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8,13-14H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADUVPSZJLNMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923342 | |
| Record name | [3-(Pyrrolidin-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120347-75-3 | |
| Record name | [3-(Pyrrolidin-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Ortho-Substituted Derivatives
Meta-Substituted Derivatives
- 3-(Propionamido)phenylboronic Acid
- 3-Chlorophenylboronic Acid (3-CPBA) Used in enzymatic studies (e.g., phosphodiesterase inhibition). Chlorine’s electron-withdrawing effect reduces nucleophilicity compared to pyrrolidino-substituted analogs, affecting reaction yields in cross-coupling .
Para-Substituted Derivatives
- 4-(Bromobutyl)phenylboronic Acid (P8)
Functional Group Diversity
Amino and Amide Derivatives
- 3-Aminophenylboronic Acid Binds to carbohydrates but with lower affinity (8.5–15.0 M⁻¹ for sugars) compared to 3-(propionamido)phenylboronic acid, underscoring the importance of amide groups in stabilizing interactions .
Sulfonyl and Halogen Derivatives
- 3-[(Cyclopropylsulfonyl)amino]phenylboronic Acid Unique sulfonyl group improves stability in aqueous environments, broadening biomedical applications .
- 3-(Trifluoromethyl)phenylboronic Acid
Mechanistic Insights and Contradictions
- Binding to Sialic Acids : Conflicting NMR studies suggest phenylboronic acids may bind to Neu5Ac’s α-hydroxycarboxylate (pH < 8) or glycerol tail (pH > 8), with discrepancies attributed to stereoelectronic effects .
- Cross-Coupling Efficiency: Palladium catalyst systems (e.g., Pd(OAc)₂/TPPTS) improve yields for hindered boronic acids, but steric bulk (e.g., pyrrolidino) may require optimized conditions .
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